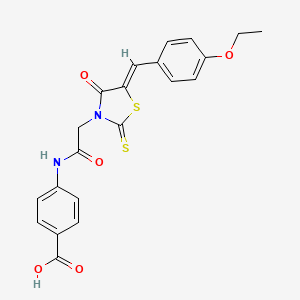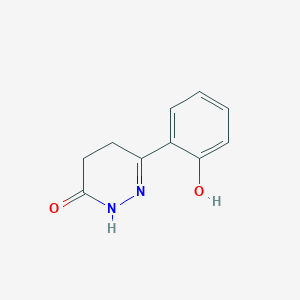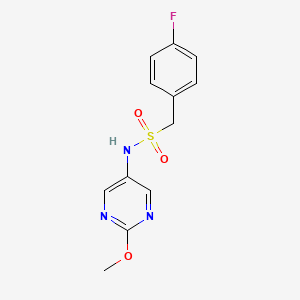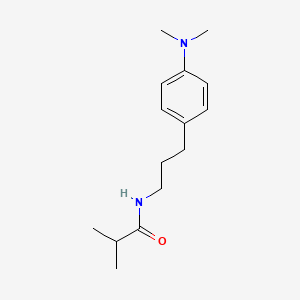![molecular formula C23H27N3O3S B2433534 9-((4-benzylpiperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one CAS No. 898423-41-1](/img/structure/B2433534.png)
9-((4-benzylpiperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “9-((4-benzylpiperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one” is a complex organic molecule. It contains a benzylpiperazine group, which is often found in pharmaceuticals and has various biological activities . It also contains a sulfonyl group, which is a common functional group in organic chemistry, known for its potential in forming sulfonamides and sulfonic esters.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the benzylpiperazine group, the introduction of the sulfonyl group, and the construction of the tetrahydropyridoquinolinone core. Unfortunately, without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The benzylpiperazine and sulfonyl groups are likely to influence the overall shape and properties of the molecule. The tetrahydropyridoquinolinone core is a polycyclic structure, which could contribute to the stability of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents used. The benzylpiperazine group could potentially undergo reactions at the nitrogen atom, while the sulfonyl group could be involved in substitution reactions. The tetrahydropyridoquinolinone core might undergo reactions at the carbonyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could increase its polarity, affecting its solubility in different solvents. The benzylpiperazine group could potentially form hydrogen bonds, influencing its interactions with other molecules .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research on similar quinoline derivatives emphasizes the synthesis and structural analysis, aiming to enhance the understanding of their chemical stability and properties. For instance, the study on quinoline-3-carbaldehyde hydrazones revealed insights into their synthesis, structure, and chemical stability. These compounds exhibit pronounced cancer cell growth inhibitory effects, suggesting a pathway for developing potential anticancer agents (Korcz et al., 2018).
Anticancer Activity
Quinoline derivatives have shown significant potential in anticancer research. The exploration of novel quinoline-3-carbaldehyde hydrazones for their in vitro cytotoxic properties against human tumor cell lines highlights the potential of such compounds in cancer treatment. This study showcases the cytostatic effect of certain derivatives, with selective activity against pancreas cancer and cervical cancer cell lines, marking them as candidates for further development as anticancer agents (Korcz et al., 2018).
Antimicrobial and Antibacterial Effects
Research into quinoline derivatives extends to their potential in treating bacterial infections. A study on novel pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides based on a molecular hybridization approach demonstrated effective in vitro antibacterial activity against several bacteria, indicating their utility in developing new antibacterial agents (Largani et al., 2017).
Enzyme Inhibition for Therapeutic Applications
Compounds structurally related to the specified chemical have been examined for their role as enzyme inhibitors, with implications for treating various conditions. For example, the development of noncarbamate acetylcholinesterase (AChE) inhibitors aimed at treating voiding dysfunction demonstrates the therapeutic versatility of quinoline derivatives (Ishichi et al., 2005).
Green Chemistry in Synthesis
The green synthesis of quinoline derivatives using nanocrystalline titania-based sulfonic acid catalysts for the synthesis of piperazinyl-quinolinyl pyran derivatives illustrates the application of environmentally friendly methods in producing biologically active compounds. This approach emphasizes cost-effectiveness and reduced environmental impact in pharmaceutical synthesis (Murugesan et al., 2016).
Mécanisme D'action
Target of Action
The primary target of the compound “9-((4-benzylpiperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one” is the serotonin type 3 (5-HT3) receptor . The 5-HT3 receptor is unique among the seven recognized serotonin receptor families .
Mode of Action
The compound “this compound” acts as a 5-HT3 receptor antagonist . This means that it binds to the 5-HT3 receptors, blocking them from being activated by serotonin .
Biochemical Pathways
The compound’s action on the 5-HT3 receptors affects various biochemical pathways. These pathways are involved in several therapeutic targets such as anxiety, depression, nociception, and cognitive function .
Pharmacokinetics
The pharmacokinetic properties of “this compound” are characterized by an optimal log P and significant pA2 value . Log P is the logarithm of the ratio of the concentrations of the un-ionized solute in the solvents, and pA2 value is a negative logarithm of the molar concentration of antagonist required to reduce the effect of multiple dose agonist to that of single dose .
Result of Action
The molecular and cellular effects of the compound’s action include an antidepressant-like effect in rodent behavioral models of depression . For instance, the compound significantly enhanced the antidepressant action of fluoxetine and bupropion in the forced swim test (FST) and tail suspension test (TST), respectively .
Orientations Futures
Propriétés
IUPAC Name |
7-(4-benzylpiperazin-1-yl)sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S/c27-22-9-8-20-16-21(15-19-7-4-10-26(22)23(19)20)30(28,29)25-13-11-24(12-14-25)17-18-5-2-1-3-6-18/h1-3,5-6,15-16H,4,7-14,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDHLORHNXKBSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)S(=O)(=O)N4CCN(CC4)CC5=CC=CC=C5)CCC(=O)N3C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(adamantane-1-carbonyl)-4-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B2433453.png)

![methyl 4,5-dihydro-2H-benzo[g]indazole-3-carboxylate](/img/structure/B2433460.png)

![2-[(5-Chloropyrimidin-2-yl)amino]-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B2433463.png)

![2-{[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2433465.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2433467.png)
![1-[4-[1-(2,4-Difluorophenyl)ethyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2433469.png)



